

## spectroscopic data for ethyl 5-cyclopropyl-1Hpyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ethyl 5-cyclopropyl-1H-pyrazole-3- carboxylate	
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An in-depth technical guide on the spectroscopic and synthetic aspects of **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate**, a molecule of interest for researchers, scientists, and drug development professionals.

## **Physicochemical Properties**

**Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is a heterocyclic compound with the chemical formula C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> and a molecular weight of 180.2 g/mol .[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	180.2 g/mol	[1]
Exact Mass	180.09 Da	[1]
Melting Point	90-92 °C	[1]

## **Spectroscopic Data**

Detailed experimental spectroscopic data for **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is not readily available in the public domain. However, based on the analysis of structurally



similar pyrazole derivatives, the following table outlines the expected spectroscopic characteristics.

Spectroscopy	Expected Data
<sup>1</sup> H NMR	Signals corresponding to the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the pyrazole C4-H, and multiplets for the cyclopropyl protons.
<sup>13</sup> C NMR	Resonances for the ester carbonyl carbon (around 160-165 ppm), pyrazole ring carbons, ethyl group carbons, and cyclopropyl group carbons.
IR (Infrared)	Characteristic absorption bands for N-H stretching (around 3200-3400 cm <sup>-1</sup> ), C=O stretching of the ester (around 1700-1730 cm <sup>-1</sup> ), and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry	A molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 180.2).

## **Experimental Protocols**

A specific, detailed experimental protocol for the synthesis of **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is not available in the cited literature. However, a general synthetic route for similar 5-substituted-1H-pyrazole-3-carboxylates involves a condensation reaction between a  $\beta$ -ketoester and hydrazine hydrate.[2][3]

A plausible synthesis for the title compound would involve the reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate. The general steps for such a synthesis and subsequent characterization are outlined below.



# Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

- Reaction Setup: A solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature.
- Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
- Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

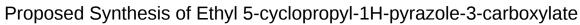
### **Characterization Methods**

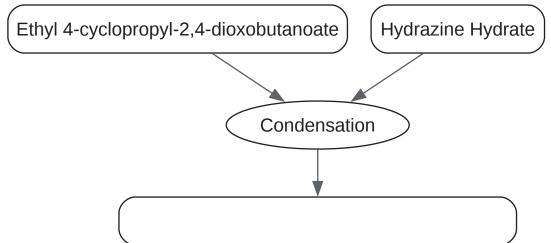
The synthesized compound would be characterized using the following standard analytical techniques:

- Melting Point: Determined using a melting point apparatus.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer.
- Mass Spectrometry (MS): Mass spectra are recorded to confirm the molecular weight of the compound.

# Visualizations Proposed Synthetic Pathway

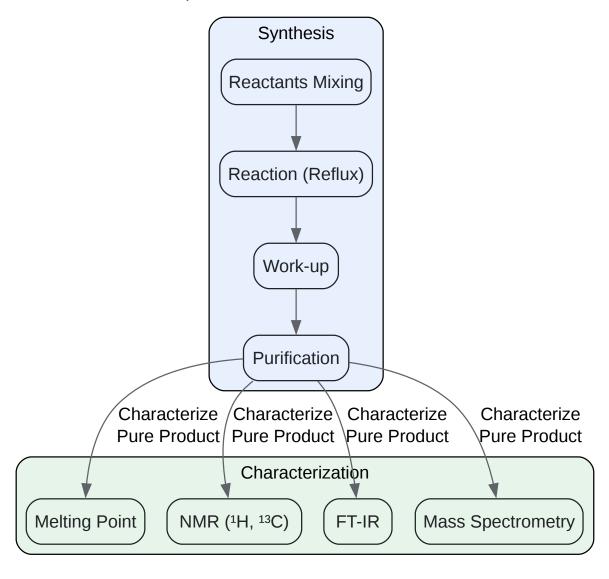








### General Experimental and Characterization Workflow



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### References



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